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Compound of Interest

Compound Name:
4-(Diphenylamino)benzeneboronic

acid

Cat. No.: B1314921 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data,

experimental protocols, and analytical workflow for the characterization of 4-
(Diphenylamino)benzeneboronic acid. This document is intended for researchers, scientists,

and professionals in the fields of organic synthesis, materials science, and drug development

who utilize this versatile building block.

Core Spectroscopic Data
Precise, experimentally verified spectroscopic data for 4-(Diphenylamino)benzeneboronic
acid is not consistently available in publicly accessible literature. Therefore, this guide presents

expected data based on the chemical structure and spectroscopic data from analogous

compounds. Researchers should verify this data with their own experimental results.

Table 1: General and Physical Properties
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Property Value Source

Chemical Formula C₁₈H₁₆BNO₂ --INVALID-LINK--[1]

Molecular Weight 289.14 g/mol --INVALID-LINK--

CAS Number 201802-67-7 --INVALID-LINK--

Appearance
White to off-white or green

powder/crystal
--INVALID-LINK--[2]

Melting Point 110-115 °C --INVALID-LINK--

Table 2: Expected Nuclear Magnetic Resonance (NMR)
Data
Note: Boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which

can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-d₆ or

methanol-d₄ can help to obtain a clearer spectrum of the monomeric acid.

¹H NMR (Expected) ¹³C NMR (Expected)

Solvent: DMSO-d₆ Solvent: DMSO-d₆

Frequency: 400 MHz Frequency: 100 MHz

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

~8.0 (s, 2H, B(OH)₂) ~150 (C-N)

~7.7 (d, 2H, Ar-H ortho to B) ~148 (Ar-C)

~7.3 (t, 4H, Ar-H meta of Ph) ~136 (Ar-C ortho to B)

~7.1 (t, 2H, Ar-H para of Ph) ~130 (Ar-CH)

~7.0 (d, 4H, Ar-H ortho of Ph) ~125 (Ar-CH)

~6.9 (d, 2H, Ar-H ortho to N) ~124 (Ar-CH)

~120 (Ar-CH)
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Table 3: Expected Infrared (IR) and Mass Spectrometry
(MS) Data

Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Sample Preparation: KBr Pellet or ATR Ionization Method: Electrospray (ESI)

Characteristic Peaks (cm⁻¹) Expected m/z

3500-3200 (broad, O-H stretch of B(OH)₂) 289.13 ([M]⁺, exact mass: 289.1274)[1]

~3050 (C-H stretch, aromatic) 271.12 ([M-H₂O]⁺)

~1590, ~1490 (C=C stretch, aromatic)

~1350 (B-O stretch)

~1310 (C-N stretch)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound such as 4-(Diphenylamino)benzeneboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR

tube.

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or Methanol-d₄). To ensure complete dissolution, the sample can be gently warmed or

sonicated.

Data Acquisition:

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Acquire the ¹³C NMR spectrum on a 100 MHz or higher frequency spectrometer.

Standard acquisition parameters for both ¹H and ¹³C should be used, with a sufficient

number of scans to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard (e.g., DMSO at 2.50 ppm for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract

atmospheric contributions from the sample spectrum.

Sample Application: Place a small amount of the powdered sample directly onto the ATR

crystal surface.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer

(e.g., TOF or Orbitrap).

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. The solution must be free of any particulate

matter.

Method Setup:

Set the mass spectrometer to operate in positive ion mode.
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The mass range should be set to scan from approximately m/z 50 to 500 to ensure the

molecular ion is observed.

Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation

gas flow and temperature.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct

infusion or through an LC system. Acquire the full scan mass spectrum.

Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺) or common

adducts (e.g., [M+H]⁺, [M+Na]⁺). Use the high-resolution data to confirm the elemental

composition.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) |
C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4-(Diphenylamino)phenylboronic Acid 201802-67-7 | Tokyo Chemical Industry Co., Ltd.
(APAC) [tcichemicals.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 4-
(Diphenylamino)benzeneboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1314921#spectroscopic-data-
nmr-ir-ms-of-4-diphenylamino-benzeneboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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